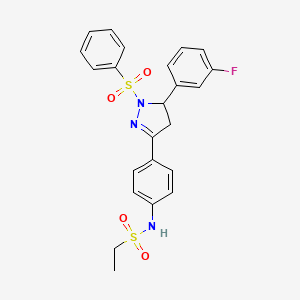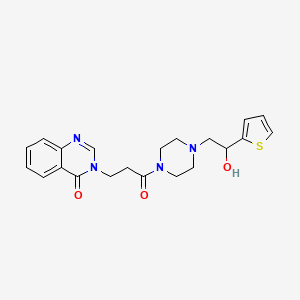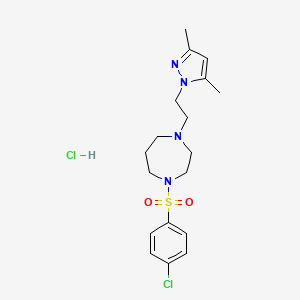![molecular formula C20H17N3O4S B3008008 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide CAS No. 897759-46-5](/img/structure/B3008008.png)
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide" is not directly mentioned in the provided papers. However, the papers do discuss various benzamide derivatives with biological activity, which can provide insights into the general class of compounds to which the compound belongs. For instance, benzamide derivatives have been studied for their potential as inhibitors of stearoyl-CoA desaturase-1 (SCD-1), which is an enzyme involved in fatty acid metabolism . Additionally, the structural characterization of benzamide derivatives, including their crystalline forms and molecular conformations, has been reported, which can be relevant for understanding the physical and chemical properties of similar compounds .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the condensation of benzoic acid derivatives with amines or amides. For example, the synthesis of a potent SCD-1 inhibitor involved the optimization of a structural motif leading to a compound with sub-nanomolar IC50 values . Another study reported the synthesis of a benzamide derivative from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole in multiple steps . These examples suggest that the synthesis of the compound would likely involve similar strategies, such as the use of benzoic acid chlorides and amines, to construct the benzamide core.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be characterized using various spectroscopic and analytical techniques. For instance, X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and NMR spectroscopy have been used to characterize different polymorphs of a benzamide derivative . Similarly, the molecular conformations and modes of supramolecular aggregation of benzamide derivatives have been studied, revealing details such as disorder in the fused six-membered ring and different hydrogen bonding patterns . These studies indicate that the molecular structure of "4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide" could be elucidated using similar techniques.
Chemical Reactions Analysis
The reactivity of benzamide derivatives can be influenced by their substituents and the electronic properties of the benzamide core. For example, the introduction of electron-withdrawing or electron-donating groups can affect the compound's ability to participate in chemical reactions. The papers provided do not detail specific reactions for the compound , but they do discuss the synthesis and characterization of related compounds, which can undergo various chemical transformations during their synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as their crystalline forms, thermal stability, and luminescent properties, have been extensively studied. Polymorphism, as observed in different crystalline forms of a benzamide derivative, can affect the compound's physical properties, such as melting points and stability . Additionally, the luminescent properties and stimuli-responsive behavior of certain benzamide derivatives have been reported, which could be relevant for the development of new materials with specific optical properties .
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis : This compound serves as a precursor or an intermediate in the synthesis of complex heterocyclic structures. For instance, in a study by Abu‐Hashem et al. (2020), novel heterocyclic compounds derived from benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines were synthesized for potential anti-inflammatory and analgesic applications. These compounds showed significant COX-2 selectivity and anti-inflammatory activity, highlighting the role of such chemical structures in drug development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antioxidant Activities : The structural framework of this compound and its derivatives also finds application in the development of antimicrobial and antioxidant agents. A study conducted by Yang et al. (2015) on compounds isolated from endophytic Streptomyces YIM67086, including new benzamides, revealed notable antimicrobial activities. This underscores the potential of such chemical structures in addressing microbial resistance challenges (Yang, Peng, Yang, Li, Xiong, Zhao, & Ding, 2015).
Anticancer Agent Synthesis : The chemical scaffolds based on this compound are being investigated for their anticancer properties. For example, research by Ravinaik et al. (2021) into N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which are structurally related, showed promising anticancer activity against various cancer cell lines. Such studies highlight the importance of these chemical frameworks in the ongoing search for more effective cancer therapies (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Propiedades
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-11-3-8-14(27-2)17-18(11)28-20(21-17)22-19(26)12-4-6-13(7-5-12)23-15(24)9-10-16(23)25/h3-8H,9-10H2,1-2H3,(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZAWTAMKFASPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate;hydrochloride](/img/structure/B3007926.png)



![N-(3-chloro-4-methylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3007931.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide](/img/structure/B3007933.png)

![N-[(E)-Cyclohex-3-en-1-ylmethylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide](/img/structure/B3007937.png)


![Morpholino[3-nitro-4-(phenylsulfanyl)phenyl]methanone](/img/structure/B3007942.png)

